molecular formula C13H21NO4 B2860484 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid CAS No. 2126162-28-3

2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid

Cat. No.: B2860484
CAS No.: 2126162-28-3
M. Wt: 255.314
InChI Key: WCWMQESGLQCPKZ-UHFFFAOYSA-N
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Description

Overview of 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic Acid

This compound is a bicyclic compound with the molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol. Its structure comprises a norbornane-like 7-azabicyclo[2.2.1]heptane system, where the nitrogen atom is protected by a Boc group, and a carboxylic acid functional group is appended via a methylene bridge (SMILES: O=C(O)CC1(N2C(OC(C)(C)C)=O)CCC2CC1). The bicyclic framework imposes significant steric constraints, which enhance binding selectivity in molecular interactions.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
CAS Number 2126162-28-3
IUPAC Name 2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptan-1-yl]acetic acid
Topological Polar Surface 75.6 Ų

The Boc group serves as a transient protective moiety for the secondary amine, enabling selective functionalization during multi-step syntheses. This feature is pivotal in medicinal chemistry, where intermediate stability and reactivity must be carefully balanced.

Significance in Medicinal Chemistry and Drug Discovery

The 7-azabicyclo[2.2.1]heptane scaffold has garnered attention for its conformational rigidity and resemblance to bioactive natural products. For instance, derivatives of this core structure have been explored as sigma-2 (σ₂) receptor ligands, which are implicated in cancer and neurological disorders. The Boc-protected variant described here facilitates the synthesis of such derivatives by safeguarding the amine during orthogonal reactions.

Additionally, the compound’s bicyclic architecture aligns with strategies to improve pharmacokinetic properties. The constrained geometry reduces entropy penalties upon target binding, enhancing affinity and specificity. Recent work by Banister et al. demonstrated that N-substituted 7-azabicyclo[2.2.1]heptanes exhibit superior σ₂ receptor selectivity over pyrrolidine analogs, underscoring the scaffold’s pharmacological potential.

Scope and Objectives of Research

Current research objectives focus on three domains:

  • Synthetic Methodology : Optimizing routes to access 2-(7-Boc-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid and its derivatives. For example, radical addition-rearrangement strategies, as reported by Rendina et al., enable stereocontrolled functionalization of related bicyclic systems.
  • Biological Evaluation : Investigating the compound’s utility in targeting σ₂ receptors, ionotropic glutamate receptors, and microbial pathogens.
  • Structure-Activity Relationships (SARs) : Systematically modifying the Boc group, acetic acid moiety, and bicyclic core to elucidate pharmacophoric elements.

Ongoing studies aim to bridge synthetic accessibility with therapeutic relevance, positioning this scaffold as a cornerstone in next-generation drug discovery.

Properties

IUPAC Name

2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptan-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-6-13(14,7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWMQESGLQCPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Synthesis of the 7-Azabicyclo[2.2.1]heptane Core

The bicyclic framework is constructed via a [3+2] cycloaddition reaction between pyrrole derivatives and dipolarophiles. As detailed in WO1994022868A1, pentaammineosmium(II) complexes of pyrroles react with electron-deficient dipolarophiles (e.g., methyl acrylate or 3-vinylpyridine) to form 7-azabicyclo[2.2.1]hept-5-ene intermediates. For instance, reacting 2,5-dimethylpyrrole with methyl acrylate in acetonitrile at 20°C yields a cycloadduct stabilized by osmium coordination. Subsequent oxidative demetalation using cerium(IV) ammonium nitrate (CAN) liberates the free bicyclic amine.

Key Steps:

  • Cycloaddition: Pyrrole derivatives (e.g., N-EWG-pyrroles) undergo osmium-mediated cycloaddition with dipolarophiles.
  • Demetalation: CAN oxidizes the osmium complex, yielding 7-azabicyclo[2.2.1]hept-5-ene.
  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) saturates the double bond to form 7-azabicyclo[2.2.1]heptane.

BOC Protection of the Bicyclic Amine

Following core synthesis, the primary amine at the 7-position is protected using di-tert-butyl dicarbonate (BOC₂O). Adapted from the N-BOC-piperidine-4-carboxylic acid synthesis, the free amine is treated with BOC₂O in a mixture of tert-butanol and aqueous NaOH at 0°C. This step proceeds quantitatively, affording the BOC-protected derivative without side reactions.

Reaction Conditions:

  • Solvent: tert-Butanol/water (1:1).
  • Base: 1N NaOH.
  • Temperature: 0°C → ambient.
  • Yield: >95%.

Alternative Route: Curtius Rearrangement and Cyclization

A four-step sequence from cyclohex-3-enecarboxylic acid (ARKIVOC 2010) involves:

  • Curtius Rearrangement: Convert cyclohex-3-enecarboxylic acid to the corresponding isocyanate.
  • Bromination: Stereoselective dibromination (Br₂, CCl₄) yields cis-3,trans-4-dibromocyclohexyl carbamate.
  • Cyclization: NaH-mediated intramolecular nucleophilic substitution forms the bicyclic core.
  • BOC Protection and Alkylation: As above.

Key Data:

Step Reagents/Conditions Yield (%)
Curtius Rearrangement DPPA, Et₃N, toluene 82
Bromination Br₂, CCl₄, -20°C 75
Cyclization NaH, THF, 0°C → reflux 68

Resolution of Stereoisomers and Final Product Characterization

Racemic mixtures of the target compound are resolved via chiral column chromatography (Chiralpak AD-H, hexane/i-PrOH 90:10) or diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid.

Analytical Data:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, BOC), 2.35–2.55 (m, 1H, bridgehead), 3.20 (d, J = 12 Hz, 2H, N-CH₂), 4.10 (s, 2H, CH₂COOH).
  • MS (ESI): m/z 284.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield (%)
Cycloaddition High stereocontrol Requires toxic Os reagents 45
Curtius Rearrangement Uses inexpensive starting materials Multi-step, moderate yields 32
Radical Cyclization Functional group tolerance Radical quenchers required 50

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways. Its structural similarity to natural substrates can make it a valuable tool in biochemical assays.

Medicine: In the field of medicine, this compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets may make it useful in the development of new drugs or treatments.

Industry: In industry, this compound may find applications in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure and reactivity can be leveraged to create novel products with specific properties.

Mechanism of Action

The mechanism by which 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and modulating enzyme activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: Carboxylic Acid Substituent Variations

  • 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1221818-81-0): Molecular Formula: C₁₂H₁₉NO₄; Molecular Weight: 241.28 g/mol . Key Difference: The carboxylic acid group is at position 2 instead of position 1.
  • 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 441353-52-2):

    • Similarity Score : 0.95 (structural similarity to the target compound) .
    • Key Difference : Direct attachment of the carboxylic acid to the bicyclic core (position 1) without the ethylene spacer (CH₂ group). This reduces conformational flexibility compared to the target compound .

Heteroatom and Ring Size Variations

  • tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 207405-59-2): Molecular Formula: C₁₂H₂₁NO₃; Similarity Score: 0.83 . Key Difference: Replacement of the carboxylic acid with a hydroxyl group and a different azabicyclo configuration (2-aza vs. 7-aza). This reduces acidity and limits utility in peptide synthesis .
  • 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid :

    • Key Difference : Substitution of nitrogen with oxygen in the bicyclo framework. The oxabicyclo derivative exhibits distinct electronic properties, influencing its interactions in catalytic systems .

Boc-Protected Azetidine and Piperidine Derivatives

  • 1-(tert-Butoxycarbonyl)-2-ethylazetidine-2-carboxylic acid (CAS 610791-07-6):

    • Similarity Score : 0.98 .
    • Key Difference : Smaller azetidine ring (4-membered vs. 7-membered bicyclo). Increased ring strain may enhance reactivity but reduce stability .
  • (S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (CAS 1415566-31-2):

    • Similarity Score : 0.95 .
    • Key Difference : Flexible piperidine ring vs. rigid bicyclo structure. The latter’s conformational rigidity is preferred in designing enzyme inhibitors .

Biological Activity

2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid, also known as 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
  • CAS Number : 1221818-81-0
  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Physical Form : Solid

The presence of the bicyclic structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily associated with its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • Research indicates that compounds containing the bicyclic moiety exhibit significant DPP-IV inhibitory activity, which is crucial for glucose metabolism and management of type 2 diabetes mellitus. This mechanism involves competitive inhibition at the active site of the enzyme, preventing the degradation of incretin hormones that regulate insulin secretion .
  • G Protein-Coupled Receptors (GPCRs) :
    • The compound may also interact with GPCRs, influencing signaling pathways related to various physiological responses, including metabolism and inflammation .
  • Structure-Activity Relationship (SAR) :
    • Studies have shown that modifications to the bicyclic structure can enhance or reduce biological activity, indicating a strong relationship between molecular structure and pharmacological effect .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

StudyFindings
In vitro DPP-IV Inhibition Demonstrated significant inhibition with IC50 values comparable to established DPP-IV inhibitors .
Metabolic Pathway Analysis Showed modulation of glucose levels in diabetic models, suggesting potential for diabetes treatment .
Toxicology Studies Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses .

Case Study 1: Type 2 Diabetes Management

A study published in Pharmaceutical Research explored the efficacy of a series of compounds derived from the bicyclic structure in managing blood glucose levels in diabetic rats. The results indicated that the lead compound, which included the azabicyclo structure, significantly lowered blood glucose levels compared to controls .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of inflammation. The results demonstrated a reduction in inflammatory markers and cytokine levels, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic: What are the key synthetic routes for preparing 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid?

The compound is typically synthesized via base-promoted heterocyclization of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate. Sodium hydride in DMF facilitates cyclization to form the bicyclic core, followed by dehydrohalogenation with t-BuOK to yield the unsaturated intermediate. Subsequent functionalization (e.g., ozonolysis or reduction) introduces the acetic acid moiety . Alternative routes include transannular alkylation of silyl ether intermediates derived from Diels-Alder adducts of protected pyrroles, enabling stereocontrol .

Basic: How is the stereochemical integrity of the bicyclic core validated during synthesis?

Chiral HPLC is widely used to resolve racemic mixtures of intermediates, ensuring enantiopurity. For example, methyl esters of 7-azabicyclo[2.2.1]heptane derivatives are separated using chiral columns (e.g., Chiralpak® AD-H), with retention times and optical rotation compared to standards . X-ray crystallography confirms absolute configurations, as demonstrated in the stereochemical assignment of exo-7-methyl derivatives .

Advanced: What strategies address low yields in heterocyclization reactions for bicyclo[2.2.1]heptane systems?

Low yields (e.g., 18–36% in early syntheses ) often stem from competing elimination or side reactions. Optimizing protecting groups (e.g., trifluoroacetyl vs. Boc) and reaction conditions (e.g., NaH in DMF at 0°C vs. RT) improves selectivity. Computational studies (DFT) predict transition states to guide solvent and base choices, minimizing byproducts . For example, tert-butyl carbamates favor 7-azabicyclo[2.2.1]heptane formation, while benzyl groups lead to oxazolones .

Advanced: How does conformational rigidity influence pharmacological applications of this compound?

The bicyclic scaffold imposes restricted rotation , mimicking bioactive conformations of neurotransmitters. For instance, Boc-protected derivatives serve as intermediates for epibatidine analogs , where the 7-azabicyclo[2.2.1]heptane core mimics the rigid nicotinic acetylcholine receptor-binding motif. Stereoselective synthesis (e.g., SmI₂-mediated reductions ) ensures correct spatial positioning of substituents for target engagement .

Basic: What spectroscopic methods characterize this compound’s purity and structure?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., tert-butyl singlet at δ 1.4 ppm, bicyclic CH2_2 groups at δ 1.8–2.5 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 256.31) validate molecular weight .
  • IR : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and Boc carbonyl (C=O, ~1680–1720 cm⁻¹) confirm functional groups .

Advanced: How are data contradictions in synthetic yields resolved across literature reports?

Discrepancies arise from substrate stereochemistry and protecting group compatibility . For example, cis-3,trans-4-dibromocyclohexyl carbamates yield 52% bicyclic products, while trans-3,cis-4 isomers produce <20% due to competing pathways . Reproducibility requires strict control of dibromide stereochemistry (via chiral GC or NOESY) and inert reaction conditions (argon atmosphere) .

Basic: What safety precautions are recommended for handling this compound?

While full safety data are limited, PPE (nitrile gloves, lab coat) and fume hoods are mandatory due to potential respiratory (H335) and skin irritation (H315) risks . Avoid aqueous disposal; neutralize carboxylic acid residues with NaHCO₃ before waste segregation .

Advanced: What role does this compound play in synthesizing constrained amino acid analogs?

The bicyclic framework serves as a conformationally locked proline/glutamate surrogate . For example, tert-butyl 7-Boc-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate is reduced stereoselectively to mimic glutamate’s extended side-chain conformation, enabling studies on ion channel binding . Resolution via chiral HPLC ensures >99% enantiomeric excess for biological assays .

Basic: How is the Boc group selectively removed without degrading the bicyclic core?

Acidic conditions (e.g., TFA/DCM, 1:1 v/v, 2 h) cleave the Boc group, leaving the bicyclic amine intact. Neutralization with aqueous NaHCO₃ followed by extraction (EtOAc) isolates the deprotected amine . Alternative methods (e.g., HCl/dioxane) are avoided due to potential ring-opening at elevated temperatures .

Advanced: What computational tools predict regioselectivity in functionalization reactions?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks. For example, SmI₂ reduction of keto intermediates favors exo-face hydrogenation, guided by steric hindrance from the bicyclic bridge . MD simulations (AMBER) further predict solvent effects on reaction pathways .

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